molecular formula C16H26N4O5S2 B2617116 N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-61-2

N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2617116
CAS No.: 874804-61-2
M. Wt: 418.53
InChI Key: NFKWTHLGCZFGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(diethylamino)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H26N4O5S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various biologically active derivatives, highlighting the compound's role in creating novel agents with significant antimicrobial activities against bacterial and fungal strains. These activities are attributed to the structural features and modifications of the compound, demonstrating its potential in medicinal chemistry as a precursor for developing new antimicrobials (Babu, Pitchumani, & Ramesh, 2012).

Anticancer and Anti-Inflammatory Applications

The synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, through reactions involving the compound, has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations suggest the compound's utility in the synthesis of derivatives with significant biological activities, offering a pathway for the development of therapeutic agents (Küçükgüzel et al., 2013).

Chemical Synthesis and Reaction Mechanisms

The compound's role in facilitating the synthesis of 3-alkylamino-5-arylthiophenes with various substituents, showcasing its importance in organic synthesis and the study of reaction mechanisms. These studies contribute to the broader understanding of chemical synthesis techniques and the development of novel compounds with diverse applications (Kim & Kim, 2000).

Enzyme Inhibition and Biological Mechanisms

Investigations into the inhibitory activity of synthesized derivatives towards human leukocyte elastase (HLE) have been conducted, illustrating the compound's potential as a lead for developing enzyme inhibitors. This research underscores its importance in understanding the biological mechanisms of enzyme action and the search for novel inhibitors (Gütschow et al., 1999).

Molecular Dynamics and Receptor Binding

Further studies explore the effects of chain conformation on receptor binding, providing insights into the molecular dynamics and stereoselectivity of compounds. This research is crucial for the development of drugs with specific target receptor activities, demonstrating the compound's utility in the detailed study of molecular interactions (Elisi et al., 2020).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S2/c1-3-19(4-2)8-7-17-15(21)16(22)18-12-13-20(9-10-25-13)27(23,24)14-6-5-11-26-14/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKWTHLGCZFGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.